![molecular formula C12H13BrClNO B4112354 5-bromo-2-chloro-N-cyclopentylbenzamide](/img/structure/B4112354.png)
5-bromo-2-chloro-N-cyclopentylbenzamide
Overview
Description
5-bromo-2-chloro-N-cyclopentylbenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Mechanism of Action
BCTC binds to the pore region of 5-bromo-2-chloro-N-cyclopentylbenzamide and blocks the influx of cations through the channel. This inhibition of 5-bromo-2-chloro-N-cyclopentylbenzamide-mediated responses leads to a reduction in pain perception, inflammation, and thermoregulation.
Biochemical and Physiological Effects
BCTC has been shown to reduce pain perception in various animal models of pain, including inflammatory and neuropathic pain. It has also been shown to reduce inflammation in models of arthritis and colitis. Additionally, BCTC has been shown to reduce fever in animal models of fever.
Advantages and Limitations for Lab Experiments
One advantage of using BCTC in lab experiments is its selectivity for 5-bromo-2-chloro-N-cyclopentylbenzamide. This allows researchers to study the specific role of 5-bromo-2-chloro-N-cyclopentylbenzamide in various conditions without affecting other ion channels. However, one limitation of using BCTC is its potency. BCTC is a potent 5-bromo-2-chloro-N-cyclopentylbenzamide antagonist, which can make it difficult to determine the optimal dose for experiments.
Future Directions
There are several future directions for research involving BCTC. One area of interest is the role of 5-bromo-2-chloro-N-cyclopentylbenzamide in cancer. 5-bromo-2-chloro-N-cyclopentylbenzamide has been shown to be involved in cancer cell proliferation and survival, and BCTC may be a useful tool to study this role. Another area of interest is the development of more selective 5-bromo-2-chloro-N-cyclopentylbenzamide antagonists. BCTC is a potent 5-bromo-2-chloro-N-cyclopentylbenzamide antagonist, but it also inhibits other ion channels at high concentrations. Developing more selective 5-bromo-2-chloro-N-cyclopentylbenzamide antagonists could allow for more specific research on the role of 5-bromo-2-chloro-N-cyclopentylbenzamide in various conditions.
Scientific Research Applications
BCTC has been extensively used in scientific research to study the role of 5-bromo-2-chloro-N-cyclopentylbenzamide in various physiological and pathological conditions. 5-bromo-2-chloro-N-cyclopentylbenzamide is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. It is involved in pain perception, inflammation, and thermoregulation. BCTC has been shown to inhibit 5-bromo-2-chloro-N-cyclopentylbenzamide-mediated responses, making it a useful tool to study the role of 5-bromo-2-chloro-N-cyclopentylbenzamide in various conditions.
properties
IUPAC Name |
5-bromo-2-chloro-N-cyclopentylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-8-5-6-11(14)10(7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHOUOWDNHXZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-cyclopentylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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